7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
Description
Properties
IUPAC Name |
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(11)3-4-12-8(5)10-7/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVAHLYFVGKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Pyranopyridone Synthesis
A widely utilized method involves the condensation of 4-hydroxy-1-methylquinolin-2(1H)-one with malononitrile and aromatic aldehydes. This one-pot reaction proceeds in refluxing ethanol (96% aqueous solution) with triethylamine (0.05 mL per 3 mL solvent) as a catalyst. The general procedure entails:
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Combining equimolar quantities of pyridone, malononitrile, and aldehyde.
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Refluxing the mixture for 50 minutes, during which the product precipitates directly.
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Filtering and washing with ethanol to obtain >98% purity without chromatography.
This method’s efficiency stems from the in situ generation of a Knoevenagel intermediate, which undergoes nucleophilic attack by the pyridone’s hydroxyl group. Electron-withdrawing substituents on the aldehyde enhance reaction rates, while steric hindrance marginally reduces yields (Table 1).
Table 1: Yields of Pyranopyridones Using Substituted Aldehydes
| Aldehyde Substituent | Yield (%) |
|---|---|
| 4-NO₂ | 92 |
| 3-Cl | 88 |
| 2,4-(OMe)₂ | 78 |
Solvent-Free Microwave-Assisted Synthesis
A modified protocol employs microwave irradiation under solvent-free conditions to accelerate the reaction. Piperazine (5–10 mol%) catalyzes the condensation of ethyl acetoacetate, malononitrile, and aryl aldehydes, achieving completion within 90 seconds at 50% power (900 W output). Key advantages include:
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Elimination of solvent waste.
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Enhanced yields (85–93%) due to uniform heating.
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Compatibility with electron-deficient and electron-rich aldehydes.
The mechanism involves initial Knoevenagel adduct formation, followed by cyclocondensation with ethyl acetoacetate’s enolic oxygen. Microwave irradiation likely reduces activation energy by polarizing reactive intermediates, though this remains theoretical.
Acid-Mediated Cyclization of Enaminones
Synthesis via Enaminone Intermediates
Enaminones serve as versatile precursors for pyranopyridinones. Source details a two-step process:
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Enaminone Formation : Reacting N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines (e.g., methylamine) in ethanol under reflux yields enaminones (7a–7l) in 55–68% yields.
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Cyclization : Treating enaminones with acetic acid/HCl (1:1 v/v) at reflux for 1 hour induces intramolecular condensation, producing 7-chloro derivatives in 70–82% yields.
The reaction pathway (Scheme 1) involves:
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Acid-catalyzed hydrolysis of the acetamide group.
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Cyclization via nucleophilic attack by the enaminone’s amine onto the carbonyl carbon.
Scheme 1:
Optimization of Acid Conditions
Cyclization efficiency depends critically on acid strength and stoichiometry. Screening of Brønsted acids revealed:
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H₂SO₄ or TFA : Led to decomposition (>30% side products).
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Lewis acids (e.g., ZnCl₂) : Ineffective due to coordination with nitrogen lone pairs.
Prolonged heating (>2 hours) diminishes yields by promoting retro-aldol cleavage, underscoring the need for strict reaction monitoring.
Palladium-Catalyzed Cyclization Strategies
Heck Coupling Approach
Although less common, palladium-catalyzed cyclizations offer an alternative route. A reported method involves:
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Treating iodo-(3-butenyloxy)pyridine with LiCl and Pd(PPh₃)₄ in DMF at 110°C.
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Generating π-allyl palladium intermediates that facilitate C–N bond formation.
This method yields 7-chloro derivatives in 60–65% yields but requires specialized precursors and inert conditions, limiting its practicality.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Multi-component | 78–92 | 50 min | High |
| Microwave-assisted | 85–93 | 90 s | Moderate |
| Acid-mediated cyclization | 70–82 | 1–2 h | High |
| Palladium-catalyzed | 60–65 | 12–24 h | Low |
The multi-component and microwave-assisted methods are preferred for large-scale synthesis due to shorter reaction times and higher yields. Acid-mediated cyclization remains valuable for introducing diverse substituents via enaminone intermediates.
Mechanistic Insights and Stereochemical Considerations
Stereoelectronic Effects
Density functional theory (DFT) studies suggest that the pyridone’s hydroxyl group adopts a pseudo-axial conformation during cyclization, minimizing steric clash with the aldehyde’s aryl group. This alignment facilitates suprafacial [4+2] cycloaddition, consistent with the observed diastereoselectivity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrano-pyridine derivatives.
Substitution: Formation of substituted pyrano-pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has shown potential as a scaffold for the development of bioactive molecules. It can be modified to enhance its interaction with biological targets, making it a valuable tool in drug discovery .
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrano[2,3-b]pyridin-4-one core is a common framework in synthetic chemistry. Key derivatives and their distinguishing features include:
Table 1: Structural Comparison of Pyrano[2,3-b]pyridin-4-one Derivatives
Key Observations :
- Chlorine vs. Other Halogens : Chlorine at position 7 (as in the target compound) may offer a balance between electron-withdrawing effects and steric bulk compared to bulkier groups like CF₃ or CF₃O. These groups influence electronic properties and metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends :
Biological Activity
7-Chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one (CAS: 1196145-79-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C8H6ClNO2
- Molecular Weight : 183.59 g/mol
- IUPAC Name : 7-chloro-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- CAS Number : 1196145-79-5
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. The compound can be synthesized from readily available precursors through various catalytic methods, ensuring high yields and purity levels.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
Anticancer Activity
- Mechanism : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. Its structure allows it to interact with the active sites of these kinases, thereby inhibiting their activity.
- Case Study : In vitro studies demonstrated that derivatives of pyrano compounds similar to this compound inhibited glioma stem cell proliferation without affecting non-cancerous cells significantly .
Antimicrobial Activity
- Mechanism : The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes has been noted.
- Research Findings : A study reported that related compounds exhibited broad-spectrum antimicrobial activity against various pathogens, suggesting a potential role for this compound in developing new antimicrobial agents .
Antimalarial Activity
- Mechanism : Molecular docking studies suggest that the compound may inhibit Plasmodium falciparum lactate dehydrogenase, a critical enzyme for the survival of the malaria parasite.
- In Vitro Studies : Compounds with structural similarities demonstrated potent antiplasmodial activities against both chloroquine-resistant and sensitive strains of P. falciparum, indicating a promising avenue for further research into 7-chloro derivatives .
Data Table of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Antimicrobial | Disruption of cell membranes | |
| Antimalarial | Inhibition of lactate dehydrogenase |
Research Findings
Recent studies have focused on the pharmacological potential of compounds related to this compound. For instance:
- Kinase Inhibition : Research indicates that modifications in the pyrano structure enhance kinase inhibition potency and selectivity towards cancer cells .
- Antimicrobial Efficacy : The compound's derivatives have shown significant activity against bacterial strains such as E. coli and S. aureus, highlighting their potential as new antibiotics .
Q & A
Basic: What are the recommended synthetic methodologies for preparing 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one derivatives?
Answer:
The synthesis of pyrano[2,3-b]pyridin-4-one derivatives often employs one-pot multicomponent reactions or microwave-assisted cyclization . For example, derivatives can be synthesized via condensation of acid chlorides (e.g., 2-chloropyridin-3-carbonyl chloride) with thiols or amines under controlled conditions. Microwave irradiation significantly reduces reaction time (e.g., 10–30 minutes) while improving yields (60–90%) compared to conventional heating . Solvent selection (e.g., DCM, THF, or DMSO) and stoichiometric ratios of reagents are critical for optimizing purity and yield. Post-synthesis purification typically involves column chromatography or recrystallization .
Advanced: How do substituents at the 2-position of the pyrano[2,3-b]pyridin-4-one scaffold influence reactivity and biological activity?
Answer:
Substituents at the 2-position (e.g., benzylamino, hydroxyethylamino, or aryl groups) modulate electronic and steric properties, affecting both reactivity and downstream applications . For instance:
- Electron-donating groups (e.g., -NHCH2Ph) enhance nucleophilicity, facilitating further functionalization via alkylation or acylation.
- Bulky substituents (e.g., 4-methoxyphenyl) can sterically hinder cyclization, requiring elevated temperatures (80–100°C) or catalytic additives (e.g., TEA).
Biological activity, such as kinase inhibition, correlates with substituent polarity; hydrophilic groups improve solubility but may reduce membrane permeability. Systematic SAR studies using HRMS and NMR are recommended to validate structural hypotheses .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Answer:
Key techniques include:
- 1H/13C NMR : Diagnostic signals include the pyridinone carbonyl (δ ~165–170 ppm in 13C NMR) and the dihydropyran methylene protons (δ 4.2–4.3 ppm in 1H NMR). Aromatic protons typically resonate at δ 7.0–8.5 ppm, with splitting patterns confirming substitution .
- HRMS : Accurate mass determination (error < 5 ppm) confirms molecular formula.
- IR Spectroscopy : Stretching vibrations for carbonyl (1650–1700 cm⁻¹) and C-Cl (550–650 cm⁻¹) bonds are critical for structural validation.
Advanced: How should researchers address contradictory data in reaction yields when varying solvents or catalysts?
Answer:
Contradictions often arise from solvent polarity or catalyst–substrate interactions . For example:
- Polar aprotic solvents (e.g., DMSO) stabilize intermediates in SNAr reactions but may promote side reactions at high temperatures.
- Protic solvents (e.g., ethanol) favor protonation of leaving groups (e.g., Cl⁻) but reduce nucleophile activity.
To resolve discrepancies, perform kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) and computational modeling (DFT for transition-state analysis). Controlled experiments with incremental solvent/catalyst changes can isolate variables .
Advanced: What strategies ensure regioselectivity in the cyclization of pyrano[2,3-b]pyridin-4-one precursors?
Answer:
Regioselectivity is controlled by:
- Precursor design : Electron-deficient pyridin-3-carbonyl chlorides favor cyclization at the 2-position due to enhanced electrophilicity.
- Catalytic additives : Lewis acids (e.g., ZnCl2) direct cyclization by coordinating to carbonyl oxygen, lowering activation energy for the desired pathway.
- Microwave irradiation : Rapid heating minimizes thermodynamic control, favoring kinetically preferred regioselectivity.
Validate regiochemical outcomes via NOESY or X-ray crystallography .
Advanced: How can computational modeling guide the optimization of pyrano[2,3-b]pyridin-4-one derivatives for target engagement?
Answer:
- Docking studies : Predict binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on substituent interactions with hydrophobic pockets or catalytic residues.
- MD simulations : Assess stability of ligand–protein complexes over 100+ ns trajectories to prioritize derivatives with favorable ΔG values.
- QSAR models : Corrogate electronic parameters (Hammett σ) or steric bulk (Taft Es) with experimental IC50 data to refine synthetic priorities.
Pair computational insights with SPR or ITC assays for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
